Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8-3-2-7(4-5-11)6-10-8/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAGCKXRVMNAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000506-17-1 | |
| Record name | methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
- Substrate : Methyl 5-methylpyridine-2-carboxylate serves as the starting material.
- Formaldehyde Source : Paraformaldehyde or aqueous formaldehyde (37%) is used in a molar ratio of 1:1.1–1:1.5 relative to the pyridine derivative.
- Solvent : Water or ethanol facilitates the reaction.
- Catalyst : Sodium hydroxide (10–15 wt%) accelerates the nucleophilic addition.
- Temperature : 50–80°C for 1–3 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >98% |
| Byproducts | Dimers (<5%) |
Advantages :
- High regioselectivity due to the electron-deficient pyridine ring.
- Scalable for industrial production.
Limitations :
- Excess formaldehyde leads to over-alkylation.
- Requires rigorous pH control to prevent ester hydrolysis.
Nucleophilic Substitution of Halogenated Pyridine Esters
Chlorinated pyridine intermediates enable precise functionalization. This method involves substituting a chlorine atom at the 5-position with a hydroxyethyl group.
Synthetic Pathway
- Chlorination : Methyl 5-chloropyridine-2-carboxylate is synthesized via radical chlorination of methyl nicotinate using Cl2 or SO2Cl2.
- Substitution : The chlorine atom undergoes nucleophilic displacement with ethylene glycol under alkaline conditions.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature : 80–100°C for 6–12 hours.
- Catalyst : Potassium carbonate or triethylamine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Selectivity | >90% for 5-position |
Advantages :
- Compatible with sensitive functional groups (e.g., esters).
- Enables modular synthesis of analogs.
Limitations :
- Requires hazardous chlorinating agents.
- Longer reaction times compared to Mannich approaches.
Catalytic Hydroxylation of Vinyl Pyridine Intermediates
Transition-metal catalysts facilitate the anti-Markovnikov hydroxylation of vinyl groups. This method converts methyl 5-vinylpyridine-2-carboxylate to the hydroxyethyl derivative.
Procedure
- Osmium Tetroxide Catalysis : OsO4 (0.5 mol%) in tert-butanol/water (4:1) at 0°C.
- Co-Oxidant : N-Methylmorpholine N-oxide (NMO) ensures catalyst regeneration.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Diastereomeric Ratio | 95:5 (syn:anti) |
Advantages :
- High stereocontrol.
- Mild conditions preserve ester functionality.
Limitations :
- Toxicity of OsO4 necessitates stringent safety protocols.
- Cost-prohibitive for large-scale synthesis.
Comparative Analysis of Methods
Trends :
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 5-(2-oxoethyl)pyridine-2-carboxylate.
Reduction: Formation of 5-(2-hydroxyethyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The pyridine ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Analysis
Hydroxyethyl vs. Aminomethyl Substituents
- The hydroxyethyl group in the target compound introduces hydrogen-bonding capacity, improving solubility in polar solvents like ethanol or DMSO. In contrast, the aminomethyl analog (methyl 5-(aminomethyl)pyridine-2-carboxylate) exhibits basicity, enabling salt formation in acidic conditions and utility in peptide coupling reactions .
Halogenated Derivatives
- Bromine (methyl 5-bromopyridine-2-carboxylate) and chlorine (methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) substituents enhance electrophilicity, making these compounds suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). The trifluoromethyl group further increases lipophilicity, a critical feature for blood-brain barrier penetration in CNS-targeting drugs .
Aromatic vs. Aliphatic Substituents
- Methyl 5-(4-methylphenyl)pyridine-2-carboxylate contains a bulky aromatic group, reducing solubility in water but enhancing crystallinity. Such derivatives are leveraged in liquid crystal research, where planar aromatic systems facilitate self-assembly .
Heterocyclic Modifications
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate incorporates a fused imidazo ring, expanding π-conjugation. This structural feature is advantageous in fluorescence-based applications or kinase inhibition studies .
Biological Activity
Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a carboxylate group and a hydroxyl-ethyl side chain. Its molecular formula is with a molecular weight of approximately 221.25 g/mol. The presence of hydroxyl and ester groups in the structure suggests it may engage in hydrogen bonding and other interactions with biological molecules, influencing their activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The compound's hydroxyl group can form hydrogen bonds, while the pyridine ring may interact with enzymes and receptors, modulating their functions. This dual functionality positions it as a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various pyridine derivatives, it was found that this compound demonstrated significant antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The efficacy of the compound varied based on concentration, highlighting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promise in inhibiting the growth of cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. A study demonstrated that treatment with this compound resulted in decreased cell viability and proliferation rates in TNBC cell lines (MDA-MB-231 and MDA-MB-468) while exhibiting minimal effects on non-tumorigenic cells (MCF-12A) .
Table: Summary of Anticancer Activity
| Compound | Cell Line | GI50 Concentration (µM) | Effect on Proliferation |
|---|---|---|---|
| This compound | MDA-MB-231 | 13 | Decreased |
| This compound | MDA-MB-468 | TBD | TBD |
| Doxorubicin | MDA-MB-231 | TBD | Significant reduction |
The mechanism underlying its anticancer activity appears to involve alterations in the cell cycle profile, specifically increasing the G0/G1 phase while decreasing the S phase in treated cells . This suggests that the compound may induce cell cycle arrest, contributing to its anticancer effects.
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various pyridine derivatives, this compound was tested against multiple strains of bacteria. Results indicated that it was particularly effective against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anticancer Studies : A series of experiments evaluated the effects of this compound on TNBC cell lines. The results indicated that at a concentration of 13 µM, the compound significantly reduced viable cell numbers and interfered with cell proliferation without affecting non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
